molecular formula C17H12ClN3S B2831255 4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile CAS No. 477886-59-2

4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile

Cat. No.: B2831255
CAS No.: 477886-59-2
M. Wt: 325.81
InChI Key: NVYKPHLLOPSGBG-UHFFFAOYSA-N
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Description

4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile is a chemical compound with the molecular formula C17H10ClN3S It is a member of the pyridine family and contains a benzothiophene moiety, which is known for its biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile typically involves the reaction of 3-chloro-1-benzothiophene-2-carbaldehyde with appropriate reagents under controlled conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets and pathways. The benzothiophene moiety is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-benzothiophene-2-carbaldehyde
  • 2,6-Dimethyl-3,5-dicarbonitrile pyridine derivatives
  • Benzothiophene-based compounds

Uniqueness

4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile is unique due to its specific combination of a benzothiophene moiety with a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(3-chloro-1-benzothiophen-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3S/c1-9-12(7-19)15(13(8-20)10(2)21-9)17-16(18)11-5-3-4-6-14(11)22-17/h3-6,15,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYKPHLLOPSGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C#N)C2=C(C3=CC=CC=C3S2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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